molecular formula C13H26N2 B2925236 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine CAS No. 1038246-64-8

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Cat. No.: B2925236
CAS No.: 1038246-64-8
M. Wt: 210.365
InChI Key: WRAGCZRZLICCPC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of neurological disorders. This structurally distinct molecule is offered as a high-purity research chemical for in vitro studies. Compounds featuring a cyclohexanamine core linked to a pyrrolidine-ethylamine substituent, as seen in related structures like the κ-opioid receptor (KOR) antagonist PF-04455242, are known to exhibit high-affinity binding to key neurological targets . Research on analogous substances suggests potential utility in exploring pathways related to depression and addiction . The pyrrolidine and amine functionalities within its structure are common pharmacophores found in various bioactive molecules targeting the central nervous system, including anticonvulsant agents . This reagent is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCZRZLICCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrolidine and a methylating agent. One common method includes the following steps:

    Formation of the intermediate: Cyclohexanone reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the cyclohexane moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

  • Structure : Contains a central ethylamine backbone with two phenyl groups at the 2-position.
  • Comparison : Unlike the cyclohexane-based structure of the target compound, 2,2-diphenylethan-1-amine lacks a heterocyclic substituent. Its aromatic rings enhance lipophilicity, making it suitable for synthesizing hydrophobic bioactive molecules. However, the absence of a nitrogen-containing heterocycle may limit its utility in targeting specific enzymes or receptors requiring polar interactions .

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

  • Structure : A cyclohexanamine derivative with a 4-methylpiperazine substituent.
  • Comparison: Replacing the pyrrolidine group in the target compound with a piperazine (a six-membered ring with two nitrogen atoms) increases the number of hydrogen-bonding sites.

2-Methyl-N-(3-methylbutyl)cyclohexan-1-amine

  • Structure : Features a branched alkyl chain (3-methylbutyl) instead of the pyrrolidinylethyl group.
  • However, the lack of a nitrogen heterocycle may diminish interactions with biological targets requiring π-stacking or cation-π interactions .

Physicochemical Properties

Property 2-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine (Inferred) Diisobutylamine (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
Molecular Weight ~224.36 g/mol 129.25 g/mol 198.29 g/mol
Water Solubility Low (lipophilic cyclohexane) Slightly soluble Moderate (polar piperazine group)
Boiling Point High (due to cyclohexane rigidity) 85°F (29°C) Not reported
Vapor Pressure Low (bulky substituents) 10 mmHg at 30°C Not reported

Key Observations :

  • The pyrrolidine group in the target compound balances lipophilicity (from cyclohexane) and polarity (from the heterocycle), making it more versatile in drug design than purely alkylated amines like diisobutylamine .
  • Piperazine-containing analogues exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, a derivative of cyclohexanamine, features a unique structure combining a cyclohexane ring with a pyrrolidine ring and a methyl group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

  • Molecular Formula : C13H26N2
  • Molecular Weight : 210.36 g/mol
  • CAS Number : 1038246-64-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific binding affinity and functional activity can vary depending on the structural context of the compound.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Neurotransmitter Modulation : Potentially acting on neurotransmitter receptors, influencing neurological pathways.
  • Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial properties of pyrrolidine derivatives, revealing that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
  • Neuropharmacological Studies : In neuropharmacology, compounds with similar structures have been investigated for their potential as A2A adenosine receptor antagonists, which are relevant in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-methyl-N-(2-pyrrolidin-1-ylethyl)pyrimidinePyrimidine derivativeAntimicrobial properties
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amineOxo derivativeAntibacterial activity
Indole derivativesIndole moietyVarious receptor interactions

Research Findings

Recent studies have highlighted the potential of pyrrole-containing compounds in drug design:

  • Selectivity and Potency : Modifications in the pyrrolidine ring can enhance selectivity and potency for specific biological targets .

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